alpha-Cadinol

Description

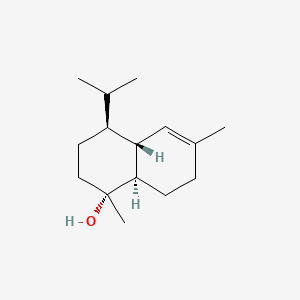

Structure

2D Structure

3D Structure

Properties

CAS No. |

481-34-5 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15+/m0/s1 |

InChI Key |

LHYHMMRYTDARSZ-BYNSBNAKSA-N |

SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)C(C)C |

Canonical SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Synonyms |

alpha-cadinol cadinol |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Analysis of alpha-Cadinol in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Cadinol, a sesquiterpenoid alcohol, is a naturally occurring bicyclic organic compound found in a variety of essential oils. Its presence is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities, including antimicrobial, antioxidant, and insecticidal properties. This technical guide provides an in-depth overview of the discovery of this compound in essential oils, detailing the analytical methodologies for its identification and quantification, and exploring its known biological mechanisms of action.

Data Presentation: Quantitative Analysis of this compound in Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation method. The following table summarizes the quantitative data for this compound and its isomers found in various essential oils, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| Essential Oil Source | Botanical Name | Plant Part | This compound / Isomer Concentration (%) | Reference |

| Vetiver | Vetiveria zizanioides | Roots | 5.01 (as α-Cadinol) | [1][2] |

| Vetiver | Vetiveria zizanioides | Roots | 5.97 (as epi-α-Cadinol) | [3] |

| Japanese Cedar | Cryptomeria japonica | Heartwood | 2.35 (as δ-Cadinol) | [4] |

| Japanese Cedar | Cryptomeria japonica | Sapwood | 5.24 (as δ-Cadinol) | [4] |

| Cedarwood (Atlas) | Cedrus atlantica | Wood | 2.2 (as epi-α-Cadinol) | [1] |

| Ginger | Zingiber officinale | Rhizome | 14.36 | |

| Ostericum sieboldii | Ostericum sieboldii | Aerial Parts | 7.29 |

Experimental Protocols: From Extraction to Identification

The discovery and quantification of this compound in essential oils rely on a series of well-established experimental procedures. The general workflow involves extraction of the essential oil from the plant matrix followed by chromatographic separation and mass spectrometric identification.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation, often using a Clevenger-type apparatus.

Methodology:

-

Sample Preparation: The plant material (e.g., leaves, stems, roots) is collected and, if necessary, dried to a constant weight. The material may be ground to increase the surface area for efficient extraction.

-

Hydrodistillation: A known quantity of the prepared plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile essential oil components, is condensed.

-

Oil Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Typical GC-MS Parameters for Sesquiterpene Alcohol Analysis:

-

Gas Chromatograph (GC) System: Agilent 6890 Series or similar.

-

Mass Spectrometer (MS) Detector: Agilent 5973 or equivalent.

-

Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split (e.g., 1:50 ratio).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/minute to 240°C.

-

Final hold: Maintain at 240°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 40-500 amu.

Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the eluted peak with those of an authentic standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).

Quantification: The relative percentage of this compound is calculated from the GC peak area relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and identification of this compound.

Proposed Antibacterial Mechanism of this compound

Caption: Proposed antibacterial action of this compound via membrane disruption.

Proposed Antioxidant Signaling Pathway

Caption: General antioxidant pathway via Nrf2 activation by natural compounds.

Potential Insecticidal Mechanism of this compound

Caption: Potential insecticidal action via acetylcholinesterase inhibition.

References

Natural Sources of α-Cadinol and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of α-Cadinol and its isomers, detailing their quantitative distribution in various plant species. It includes meticulous experimental protocols for the extraction and analysis of these sesquiterpenoids and presents visual representations of relevant biological pathways to aid in research and drug development endeavors.

Introduction to α-Cadinol and its Isomers

α-Cadinol is a naturally occurring sesquiterpenoid alcohol with a bicyclic cadinane skeleton. It exists in several isomeric forms, including α-Cadinol, τ-Cadinol (also known as T-Cadinol), δ-Cadinol, and γ-Cadinol, which differ in the position of the double bond and the stereochemistry of the hydroxyl group. These compounds are significant constituents of the essential oils of numerous plants and have garnered considerable interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. This guide serves as a technical resource for professionals engaged in the exploration and utilization of these promising natural compounds.

Quantitative Analysis of α-Cadinol and its Isomers in Natural Sources

The concentration of α-Cadinol and its isomers varies significantly across different plant species and is influenced by factors such as geographical location, season of harvest, and the specific part of the plant utilized. The following table summarizes the quantitative data available from various studies.

| Plant Species | Plant Part | Isomer | Concentration (% of Essential Oil) | Reference |

| Juniperus sabina L. | Leaves | α-Cadinol | Present (unquantified) | [1] |

| Juniperus communis L. | Berries | α-Cadinol | 0.1% | [2] |

| Juniperus communis L. | Needles | α-Cadinol | 1.7% | |

| Juniperus communis L. | Needles | δ-Cadinol | 0.8% | |

| Juniperus pygmaea C. Koch. | - | δ-Cadinol | Present (unquantified) | [3] |

| Juniperus sibirica Burgsd | - | δ-Cadinol | Present (unquantified) | [3] |

| Cedrus deodara | Wood | Not specified | Present (unquantified) | [4] |

| Cedrus atlantica | - | epi-α-Cadinol | 2.2% | [5] |

| Torreya nucifera | Leaves | δ-Cadinol (Torreyol) | 3.1% | [1] |

| Achillea millefolium | - | δ-Cadinol | 6% | |

| Ocimum basilicum L. | - | T-Cadinol | Present (unquantified) | |

| Psidium cattleianum | Aerial Parts | Cadinol (isomer not specified) | Present (unquantified) | [6] |

Experimental Protocols

Extraction of Essential Oils via Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material, particularly for isolating temperature-sensitive compounds like sesquiterpene alcohols.

Materials and Equipment:

-

Fresh or dried plant material (e.g., wood chips, leaves)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: The plant material should be appropriately sized to allow for efficient steam penetration. For wood, this involves chipping or grinding. For leaves, they can be used whole or coarsely chopped.

-

Apparatus Setup: Assemble the steam distillation apparatus. The plant material is placed in the biomass flask, which is positioned above the boiling flask containing distilled water.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collection: The condensed liquid, a mixture of water and essential oil (hydrosol), is collected in a receiving vessel.

-

Separation: Transfer the collected liquid to a separatory funnel. Allow the layers to separate; the less dense essential oil will typically form a layer on top of the water.

-

Drying: Drain the aqueous layer and collect the essential oil. Dry the oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: If a solvent was used for extraction from the distillate, it can be removed using a rotary evaporator under reduced pressure to yield the pure essential oil.

References

- 1. Essential Oil Composition and Bioactivity of Two Juniper Species from Bulgaria and Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. phcogres.com [phcogres.com]

- 5. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]

The Alpha-Cadinol Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cadinol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, hepatoprotective, and potential anti-tuberculosis properties.[1][2][3] Found in the essential oils of various plants, this bicyclic sesquiterpenoid is a specialized metabolite synthesized through the intricate terpenoid biosynthesis pathway.[2][4] Understanding the enzymatic machinery and regulatory networks governing its production is critical for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

This technical guide provides an in-depth exploration of the core biosynthesis pathway leading to cadinane-type sesquiterpenoids in plants, with a primary focus on the well-documented pathway in cotton (Gossypium arboreum). It details the key enzymes, their kinetic properties, the genes encoding them, and the experimental protocols required for their study.

Core Biosynthesis Pathway

The biosynthesis of cadinane sesquiterpenoids originates from the central isoprenoid pathway. The C15 precursor, farnesyl diphosphate (FPP), is the universal substrate for the synthesis of a vast array of sesquiterpenoids. The pathway to a hydroxylated cadinene backbone involves two principal enzymatic steps: a cyclization reaction to form the characteristic bicyclic skeleton, followed by a hydroxylation event.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step in this pathway is the conversion of the linear FPP molecule into the bicyclic olefin, (+)-δ-cadinene. This complex cyclization is catalyzed by the enzyme (+)-δ-cadinene synthase (DCS) , a sesquiterpene cyclase.[5][6] This enzyme ensures the high-fidelity formation of (+)-δ-cadinene, which constitutes over 98% of its product output in cotton.[5] The reaction requires a divalent metal ion cofactor, typically Magnesium (Mg²⁺).[7]

In Gossypium arboreum, (+)-δ-cadinene synthase is encoded by a family of genes designated as cad1.[7][8] This gene family is divided into at least two subfamilies, cad1-A and cad1-C, which show differential expression patterns in response to developmental cues and environmental stimuli, such as fungal elicitors.[2][8] This regulation highlights the role of these compounds as phytoalexins in plant defense.[9]

Step 2: Hydroxylation of (+)-δ-Cadinene

Following the formation of the cadinene scaffold, a hydroxylation reaction occurs, catalyzed by a cytochrome P450 monooxygenase . In cotton, the enzyme CYP706B1 has been identified as a (+)-δ-cadinene-8-hydroxylase.[5][9] This enzyme introduces a hydroxyl group at the C-8 position of the (+)-δ-cadinene molecule to form 8-hydroxy-(+)-δ-cadinene, a key intermediate in the biosynthesis of the phytoalexin gossypol.[2][5] While the user's query specified α-Cadinol (10α-hydroxy-4-cadinene), the pathway involving CYP706B1 is the most thoroughly characterized route to a hydroxylated cadinene in plants. It is highly probable that other plant species utilize different P450 enzymes from the same or related families to achieve hydroxylation at alternative positions, such as C-10, to produce α-Cadinol and other isomers.

The expression of the CYP706B1 gene is also induced by fungal elicitors, indicating a coordinated regulation with the cad1 genes to produce defense-related sesquiterpenoids.[5]

Below is a diagram illustrating the core biosynthetic pathway.

Quantitative Data

The efficiency of the enzymatic steps is crucial for the overall yield of the final product. The following tables summarize the available kinetic parameters for the key enzyme, (+)-δ-Cadinene Synthase, from Gossypium arboreum.

Table 1: Steady-State Kinetic Parameters for (+)-δ-Cadinene Synthase (DCS/CAD1) Isozymes

| Enzyme Isozyme | Substrate | Km (µM) | kcat (s⁻¹) | Source(s) |

| Wild-type DCS | Farnesyl Diphosphate (FPP) | 3.2 ± 0.5 | 0.010 ± 0.001 | [8] |

| CAD1-A | Farnesyl Diphosphate (FPP) | 7 | 0.039 | [5] |

| D308A Mutant DCS | Farnesyl Diphosphate (FPP) | 43 ± 16 | 0.012 ± 0.001 | [8] |

Note: Kinetic data for CYP706B1 is not currently available in the public literature, though its functional activity has been confirmed.[5][9]

Experimental Protocols

Studying the α-Cadinol biosynthesis pathway involves a multidisciplinary approach, combining molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Cloning and Heterologous Expression of (+)-δ-Cadinene Synthase

This protocol describes the expression of the cad1 gene in E. coli for subsequent purification and characterization.[10]

a. cDNA Library Construction and Screening:

-

Isolate total RNA from plant tissue (e.g., cotton cell suspension cultures) elicited with a fungal preparation (e.g., from Verticillium dahliae).

-

Purify mRNA using an oligo(dT)-cellulose column.

-

Synthesize a cDNA library from the purified mRNA using a commercial kit (e.g., ZAP-cDNA Synthesis Kit).

-

Screen the cDNA library using a probe. The probe can be generated by PCR using degenerate primers designed from conserved regions of known terpene synthases.[5]

-

Isolate and sequence positive cDNA clones to identify full-length cad1 genes.

b. Expression in E. coli:

-

Subclone the full-length cad1 cDNA into an expression vector (e.g., pET series) suitable for E. coli.

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for several hours (4-16 h) to enhance soluble protein expression.

-

Harvest the cells by centrifugation.

c. Protein Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol) containing protease inhibitors.

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

If using a His-tagged construct, purify the soluble protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

Elute the purified protein and dialyze against a storage buffer.

Functional Characterization of Cytochrome P450 (CYP706B1) in Yeast

Yeast (Saccharomyces cerevisiae) is a common eukaryotic host for expressing plant P450s, as it possesses the necessary membrane infrastructure and P450 reductases (CPRs).[4][11]

a. Yeast Expression Vector Construction:

-

Amplify the full-length coding sequence of CYP706B1 from the cotton cDNA library.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

b. Yeast Transformation and Expression:

-

Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11), which may co-express a plant CPR to enhance activity.[11]

-

Select transformed colonies on appropriate selective medium (e.g., SC-Ura).

-

Grow a pre-culture in selective medium containing glucose.

-

Inoculate the main culture in selective medium containing raffinose and grow to mid-log phase.

-

Induce P450 expression by adding galactose to a final concentration of 2%.

-

Continue incubation for 24-48 hours.

c. In Vivo and In Vitro Assays:

-

In Vivo Assay: Add the substrate, (+)-δ-cadinene, directly to the induced yeast culture. Incubate for a further 24-48 hours. Extract the culture medium with an organic solvent (e.g., ethyl acetate) for GC-MS analysis.

-

In Vitro Assay: Harvest the induced yeast cells and prepare microsomes by differential centrifugation.

-

Set up the reaction mixture containing yeast microsomes, the substrate ((+)-δ-cadinene), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with an organic solvent for GC-MS analysis.

Extraction and GC-MS Analysis of Sesquiterpenoids

This protocol outlines a general procedure for the analysis of volatile and semi-volatile sesquiterpenoids from plant tissues or enzymatic assays.[3][12][13]

a. Sample Preparation:

-

For plant tissue, flash-freeze the sample in liquid nitrogen and grind to a fine powder.

-

For enzymatic assays (in vitro or in vivo), use the organic solvent extract directly.

b. Extraction:

-

Extract the powdered tissue or liquid sample with an appropriate organic solvent (e.g., hexane, ethyl acetate, or a mixture of methanol:chloroform).

-

Vortex or sonicate the mixture to ensure thorough extraction.

-

Centrifuge to pellet the solid material.

-

Carefully transfer the supernatant (the organic phase) to a new vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

c. GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into a GC-MS system.

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Set up a suitable temperature program, for example: initial temperature of 80°C, hold for 2 min, then ramp at 15°C/min to 300°C, and hold for 5 min. Use helium as the carrier gas.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 500.

-

Identification: Identify the resulting compounds by comparing their mass spectra and retention indices with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

The logical workflow for identifying and characterizing a new enzyme in this pathway is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of GaWRKY1, a Cotton Transcription Factor That Regulates the Sesquiterpene Synthase Gene (+)-δ-Cadinene Synthase-A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 5. Cloning and heterologous expression of a second (+)-delta-cadinene synthase from Gossypium arboreum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 8. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. Cloning, expression, and characterization of (+)-delta-cadinene synthase: a catalyst for cotton phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 13. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry and Absolute Configuration of α-Cadinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry and absolute configuration of α-Cadinol, a cadinane sesquiterpenoid of significant interest in natural product chemistry and drug discovery. The complex stereoisomerism of α-Cadinol is detailed, with a focus on the structural elucidation of key isomers. This document outlines the experimental methodologies crucial for determining the absolute configuration of these molecules, including spectroscopic and synthetic approaches. Furthermore, the known biological activities of α-Cadinol are discussed, with a particular emphasis on its antifungal mechanism of action, presented through a detailed signaling pathway. All quantitative data are summarized in structured tables, and experimental workflows are visualized to facilitate a comprehensive understanding of this important bioactive compound.

Introduction

α-Cadinol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane class, characterized by a bicyclic decahydronaphthalene skeleton. It is a constituent of various plant essential oils and has demonstrated a range of biological activities, including antifungal, hepatoprotective, and insecticidal properties.[1] The intricate stereochemistry of the α-Cadinol scaffold, which typically possesses multiple chiral centers, gives rise to a large number of stereoisomers, each with potentially distinct biological activities. A thorough understanding of the absolute configuration of these isomers is therefore critical for structure-activity relationship (SAR) studies and the development of α-Cadinol-based therapeutic agents.

This guide will focus on the stereochemical diversity of α-Cadinol, the experimental techniques employed for the determination of its absolute configuration, and its mechanism of action as an antifungal agent.

Stereoisomers of α-Cadinol

The cadinane skeleton of α-Cadinol contains several stereogenic centers, leading to a variety of diastereomers and enantiomers. The most commonly cited isomer in the literature is (-)-α-Cadinol, which has the systematic IUPAC name (1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol.[2]

Other notable stereoisomers include epi-α-Cadinol, T-Cadinol, and δ-Cadinol, which differ in the relative and absolute configurations of the hydroxyl group, the isopropyl group, and at the ring fusion. The NIST WebBook lists a multitude of stereoisomers, highlighting the complexity of this class of compounds.[3]

Table 1: Key Stereoisomers of Cadinol and their IUPAC Names

| Common Name | Systematic IUPAC Name |

| (-)-α-Cadinol | (1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

| epi-α-Cadinol (T-Cadinol) | (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of α-Cadinol stereoisomers relies on a combination of chiroptical, spectroscopic, and synthetic methods.

Optical Rotation

Optical rotation is a fundamental property of chiral molecules and a key parameter in distinguishing between enantiomers. The specific rotation of a compound is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the solvent, and the temperature.

Table 2: Reported Optical Rotation Data for Cadinol Isomers

| Isomer | Specific Rotation ([α]D) | Solvent | Reference |

| (-)-T-Cadinol | Not specified in search results | Not specified in search results | [4] |

Note: Specific quantitative data for the optical rotation of (-)-α-Cadinol under defined experimental conditions were not available in the searched literature.

NMR Spectroscopy

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the crystalline state, from which the absolute stereochemistry can be determined, often by using the Flack parameter. While no specific X-ray crystal structure of α-Cadinol was found, this method remains the gold standard for unequivocal stereochemical assignment.

Enantioselective Synthesis

The total synthesis of a natural product starting from a chiral precursor of known absolute configuration can provide definitive proof of the target molecule's absolute stereochemistry. A synthetic route to a cadinol-type sesquiterpene has been reported, which utilized a tandem Mannich/intramolecular Diels-Alder reaction.[5] The stereochemical outcome of such syntheses can be correlated with the naturally occurring compound to assign its absolute configuration.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible determination of the stereochemistry of α-Cadinol.

General Protocol for Optical Rotation Measurement

-

Sample Preparation: A solution of the purified α-Cadinol isomer of known concentration (e.g., g/100 mL) is prepared in a specified solvent (e.g., chloroform).

-

Instrumentation: A calibrated polarimeter is used.

-

Measurement: The solution is placed in a polarimeter cell of a defined path length (e.g., 1 dm). The optical rotation is measured at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line at 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

General Protocol for NMR Spectroscopy for Relative Stereochemistry

-

Sample Preparation: A solution of the purified α-Cadinol isomer is prepared in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The 1D and 2D spectra are processed and analyzed to assign all proton and carbon signals. The NOESY/ROESY spectrum is used to identify through-space correlations between protons, which provides information about the relative stereochemistry.

General Protocol for Enantioselective Gas Chromatography

This method is used to separate and identify enantiomers.[5]

-

Column: A chiral stationary phase column (e.g., Hydrodex β-6TBDM) is used.[5]

-

Sample Preparation: The sample containing the α-Cadinol stereoisomers is dissolved in a suitable solvent.

-

GC Conditions: The gas chromatograph is programmed with a specific temperature gradient.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

-

Analysis: The retention times of the enantiomers are compared to those of authentic standards to determine the absolute configuration.

Biological Activity and Signaling Pathway

α-Cadinol and its isomers exhibit a range of biological activities, with the antifungal properties being of particular interest.

Antifungal Mechanism of Action

Several sesquiterpenoids exert their antifungal effects by disrupting the fungal cell membrane and cell wall.[6] The proposed mechanism of action for drimane sesquiterpenoids against Candida albicans involves the rupture of the cell wall and membrane.[6][7] This leads to the leakage of intracellular components and ultimately cell death. Furthermore, studies on drimenol, a related sesquiterpenoid, have implicated the Crk1 kinase-associated pathway in its antifungal activity.[6][7]

The general antifungal mechanism of many natural products involves several key steps:

-

Membrane Disruption: The lipophilic nature of sesquiterpenoids allows them to intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the formation of pores and the leakage of essential ions and molecules.

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Some antifungal agents inhibit enzymes in the ergosterol biosynthesis pathway, leading to a weakened cell membrane.

-

Induction of Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[8]

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential can lead to a decrease in ATP production and the release of pro-apoptotic factors.[8]

The following diagram illustrates a plausible signaling pathway for the antifungal activity of α-Cadinol, based on the known mechanisms of related sesquiterpenoids.

Caption: Proposed antifungal mechanism of α-Cadinol.

Conclusion

α-Cadinol represents a fascinating and complex class of sesquiterpenoids with significant biological potential. The determination of the absolute configuration of its numerous stereoisomers is paramount for advancing our understanding of its structure-activity relationships and for the development of new therapeutic agents. This technical guide has summarized the key stereochemical features of α-Cadinol, outlined the essential experimental methodologies for its stereochemical elucidation, and provided a plausible mechanism for its notable antifungal activity. Further research, particularly the acquisition of detailed quantitative data for specific isomers and the elucidation of precise molecular targets, will be crucial for fully harnessing the therapeutic potential of α-Cadinol.

References

- 1. α-Cadinol - Wikipedia [en.wikipedia.org]

- 2. Alpha-Cadinol | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-Cadinol [webbook.nist.gov]

- 4. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

Chemical and physical properties of alpha-Cadinol

An In-depth Technical Guide to the Chemical and Physical Properties of alpha-Cadinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of a variety of plants. As a member of the cadinane sesquiterpenoid class, it is characterized by a bicyclic carbon framework. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details on experimental protocols for its isolation and analysis, and insights into its biological activities. The information presented herein is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various reputable chemical databases and scientific literature, providing a solid foundation for experimental design and computational modeling.

Identification and Chemical Structure

| Property | Value |

| IUPAC Name | (1R,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

| Synonyms | (-)-α-Cadinol, 10α-hydroxy-4-cadinene, Cadin-4-en-10-ol |

| CAS Number | 481-34-5 |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| InChI Key | LHYHMMRYTDARSZ-BYNSBNAKSA-N |

| SMILES | CC1=C[C@H]2--INVALID-LINK--(C)O">C@@HC(C)C |

Physical Properties

| Property | Value | Citation(s) |

| Physical Description | Solid, white crystalline appearance. | [1] |

| Melting Point | 73 to 76 °C (163 to 167 °F; 346 to 349 K) | [1] |

| Boiling Point | 302.00 to 304.00 °C @ 760.00 mm Hg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 263.00 °F TCC (128.33 °C) | |

| logP (o/w) | 4.899 (estimated) | |

| Water Solubility | 9.13 mg/L @ 25 °C (estimated) | |

| Solubility | Soluble in alcohol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. |

Experimental Protocols

The following sections detail representative methodologies for the isolation, purification, and analysis of this compound from natural sources. These protocols are based on established techniques for the study of sesquiterpenoids from essential oils.

Extraction of Essential Oil from Plant Material

A common method for the extraction of essential oils containing this compound is hydro-distillation.

-

Plant Material Preparation: The plant material (e.g., leaves, stems, or roots) is air-dried in the shade to reduce moisture content and then coarsely ground to increase the surface area for extraction.

-

Hydro-distillation: 200g of the dried, powdered plant material is placed in a Clevenger-type apparatus.[2] The material is then subjected to hydro-distillation for a period of 3 hours.[2] The volatile compounds, including this compound, are carried over with the steam, condensed, and collected.

-

Oil-Water Separation: The collected distillate, a mixture of essential oil and water, is separated. The essential oil layer is collected and dried over anhydrous sodium sulfate to remove any residual water.[2]

Isolation of this compound by Column Chromatography

Fractionation of the crude essential oil is necessary to isolate individual components like this compound. Column chromatography is a widely used technique for this purpose.

-

Stationary Phase: Silica gel 60 is typically used as the stationary phase in the column.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.

-

Fraction Collection: The essential oil is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected sequentially.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions showing similar TLC profiles are pooled together.

-

Isolation: The fractions containing this compound, as identified by comparison with a standard or by further analytical techniques, are combined and the solvent is evaporated to yield the isolated compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils.[3]

-

Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., Rtx-1MS) is used.[4]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[4]

-

Injection: A small volume (e.g., 1 µL) of the essential oil or isolated fraction, often diluted in a suitable solvent, is injected into the GC.[3]

-

Temperature Program: The oven temperature is programmed to ramp from an initial low temperature (e.g., 70 °C) to a final high temperature (e.g., 270 °C) at a specific rate (e.g., 2 °C/min).[3]

-

Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and the resulting mass fragments are detected.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a reference standard or with data from spectral libraries such as NIST and Wiley.[3]

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structure elucidation of isolated natural products.

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of atoms within the molecule.

-

Structure Determination: The collective data from these NMR experiments allows for the unambiguous assignment of the chemical structure of this compound.

Mandatory Visualizations

Experimental Workflow for Isolation and Analysis

Caption: Workflow for the isolation and analysis of this compound.

Proposed Antifungal Mechanism of Action

While the specific molecular targets of this compound are still under investigation, a general mechanism for the antifungal activity of sesquiterpenoids involves the disruption of the fungal cell membrane.

Caption: Proposed mechanism of antifungal action for sesquiterpenoids.

Biological Activities

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further pharmacological investigation.

-

Antifungal Activity: this compound has demonstrated activity against various fungal species.[5] Its mechanism of action is thought to involve the disruption of the fungal cell membrane's integrity, potentially by interacting with ergosterol, a key component of fungal cell membranes.[6]

-

Hepatoprotective Activity: Some studies suggest that this compound may possess properties that protect the liver from damage.

-

Anticancer Potential: Preliminary studies have shown that extracts containing this compound can reduce the viability of certain cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[4] However, the specific signaling pathways involved in its anticancer effects have not yet been fully elucidated.

-

Potential for Tuberculosis Treatment: It has been proposed as a possible therapeutic agent against drug-resistant tuberculosis, although further research is required to validate this potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. vipsen.vn [vipsen.vn]

- 4. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]

- 5. iscientific.org [iscientific.org]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Alpha-Cadinol: A Technical Guide to its Biological Activities

Introduction

Alpha-Cadinol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants. It has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its cytotoxic, antimicrobial, and antioxidant effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the pharmacological potential of this compound.

Cytotoxic Activity

Preliminary studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. This has been primarily evaluated through in vitro cytotoxicity assays, with the MTT assay being a commonly employed method.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Assay | IC50 Value (µg/mL) | Source |

| MCF-7 (Breast Adenocarcinoma) | MTT | 18.0 | [1] |

| HepG2 (Hepatocellular Carcinoma) | MTT | 70.2 - 88.1 (Essential Oil) | [1] |

| A549 (Lung Carcinoma) | MTT | 70.2 - 88.1 (Essential Oil) | [1] |

| HCT-116 (Colon Carcinoma) | Viability Assay | >50 (Essential Oil Fraction) | [2] |

Note: Some studies evaluated the cytotoxicity of essential oils where this compound was a major component, rather than isolated this compound.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Test compound (this compound)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Visualization: MTT Assay Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent, exhibiting activity against various bacteria and fungi. Its efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of this compound

| Organism | Assay | Result | Source |

| Streptococcus mutans | Growth Inhibition | Effective growth inhibitor | [3] |

| Pseudomonas aeruginosa | Disc Diffusion | 24.50 ± 0.71 mm inhibition zone (Essential Oil) | [4] |

| Candida albicans | Not specified | Strong antifungal ability (Essential Oil) | [4] |

| Laetiporus sulphureus | Not specified | Antifungal properties | [5] |

| Coriolus versicolor | Not specified | Antifungal properties | [5] |

| Staphylococcus aureus | Not specified | Antibacterial properties | [5] |

| Bacillus cereus | Not specified | Antibacterial properties | [5] |

Note: Many studies report the antimicrobial activity of essential oils containing this compound as a major constituent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound (this compound)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualization: Antimicrobial Screening Logic

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]

- 3. An essential oil used as oral antibacterian - Patent 0130027 [data.epo.org]

- 4. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

α-Cadinol in Taiwania cryptomerioides Heartwood: A Technical Overview for Researchers

Foreword: This document provides a comprehensive technical guide on the occurrence, analysis, and biological activities of α-Cadinol, a significant sesquiterpenoid found in the heartwood of Taiwania cryptomerioides. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. While extensive research has been conducted on the bioactivity of extracts from Taiwania cryptomerioides, this guide focuses specifically on α-Cadinol, compiling the available quantitative data, outlining experimental protocols, and visualizing potential mechanisms of action.

Quantitative Occurrence of α-Cadinol

α-Cadinol is a prominent bioactive constituent of Taiwania cryptomerioides, contributing significantly to its antifungal and antitermitic properties. However, detailed quantitative data for α-Cadinol specifically in the heartwood is limited in publicly available literature. The majority of studies focus on the composition of essential oils from various parts of the tree. The table below summarizes the available quantitative data. It is important to note that the concentration of α-Cadinol can vary depending on the age of the tree, geographical location, and the extraction method employed.

| Plant Part | Extraction Method | α-Cadinol Content | Reference |

| Twigs | Hydrodistillation | 45.9% of essential oil | [1] |

| Heartwood | n-Hexane Extraction | 6.49 mg/kg (total cadinols) | |

| Heartwood | Water Distillation | 1.77 mg/kg (in essential oil) |

Experimental Protocols

Extraction of α-Cadinol from Taiwania cryptomerioides Heartwood

The following is a generalized protocol for the extraction of α-Cadinol from Taiwania cryptomerioides heartwood, based on methodologies reported for the extraction of sesquiterpenoids from this species.

Objective: To extract α-Cadinol and other sesquiterpenoids from the heartwood of Taiwania cryptomerioides for subsequent analysis.

Materials:

-

Air-dried heartwood chips of Taiwania cryptomerioides

-

Methanol (MeOH), analytical grade

-

n-Hexane, analytical grade

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Grinder or mill

Procedure:

-

Sample Preparation: The air-dried heartwood of Taiwania cryptomerioides is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Maceration: The powdered heartwood is macerated in methanol at room temperature for a period of 7 days. The process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: Alternatively, for a more efficient extraction, the powdered heartwood can be subjected to continuous extraction with n-hexane in a Soxhlet apparatus for approximately 24-48 hours.

-

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of α-Cadinol

Objective: To isolate and purify α-Cadinol from the crude heartwood extract.

Materials:

-

Crude heartwood extract

-

Silica gel (for column chromatography)

-

A series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by TLC to identify those containing α-Cadinol.

-

Further Purification: Fractions rich in α-Cadinol are pooled and may be subjected to further chromatographic steps, such as preparative TLC or HPLC, to obtain the pure compound.

Identification and Quantification of α-Cadinol by GC-MS

Objective: To identify and quantify the amount of α-Cadinol in the heartwood extract.

Materials:

-

Purified α-Cadinol or a heartwood extract

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Helium (carrier gas)

-

DB-5 capillary column (or equivalent)

-

α-Cadinol standard (for quantification)

Procedure:

-

Sample Preparation: The extract or isolated fraction is dissolved in a suitable solvent (e.g., n-hexane or dichloromethane) to a known concentration.

-

GC-MS Analysis:

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC-MS.

-

Gas Chromatography: The components of the sample are separated on a capillary column (e.g., DB-5). A typical temperature program would be to start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) to elute the compounds based on their boiling points.

-

Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound.

-

-

Identification: The mass spectrum of the peak corresponding to α-Cadinol is compared with a reference spectrum from a library (e.g., NIST, Wiley) or with that of an authentic standard. The retention time is also used for confirmation.

-

Quantification: The amount of α-Cadinol can be determined by comparing the peak area of α-Cadinol in the sample to a calibration curve generated from known concentrations of an α-Cadinol standard.

Biological Activities and Potential Mechanisms of Action

α-Cadinol has been demonstrated to possess a range of biological activities, most notably antifungal and antitermitic effects. Studies have also pointed to its potential as a cytotoxic agent against certain cancer cell lines.

Antifungal Activity

α-Cadinol exhibits strong antifungal activity against various fungi. For instance, it has been shown to be effective against the brown root rot fungus Phellinus noxius. While the precise signaling pathway of α-Cadinol's antifungal action has not been fully elucidated, a plausible mechanism, based on the known effects of other sesquiterpenoids, involves the disruption of fungal cell integrity.

Caption: Proposed antifungal mechanism of α-Cadinol.

Cytotoxic Activity and Apoptosis Induction

α-Cadinol has been reported to exhibit cytotoxic effects against human tumor cells. While the specific signaling cascade remains to be fully detailed, a common pathway for apoptosis induction by natural products involves the intrinsic or mitochondrial pathway.

References

Fungal and Microbial Sources of Cadinane Sesquiterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinane sesquiterpenoids are a diverse class of bicyclic isoprenoids characterized by the cadinane carbon skeleton. These natural products have garnered significant attention from the scientific community due to their wide range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and insecticidal properties. While traditionally associated with plants, a growing body of research has identified fungi and microbes as prolific and largely untapped sources of novel cadinane derivatives. This technical guide provides a comprehensive overview of the fungal and microbial production of cadinane sesquiterpenoids, with a focus on data presentation, detailed experimental protocols, and visualization of biosynthetic pathways to aid researchers in the discovery and development of new therapeutic agents.

Fungal and Microbial Producers of Cadinane Sesquiterpenoids

A variety of fungal and microbial genera have been identified as producers of cadinane sesquiterpenoids. Endophytic fungi, in particular, have emerged as a rich source of these compounds. This section details some of the key microorganisms and the cadinane derivatives they produce.

Table 1: Fungal and Microbial Sources of Cadinane Sesquiterpenoids and their Metabolites

| Microorganism | Source/Host | Cadinane Sesquiterpenoid(s) Produced | Reference(s) |

| Phomopsis cassiae | Endophytic fungus from Cassia spectabilis | 3,9,12-trihydroxycalamenene, 3,12-dihydroxycalamenene, 3,12-dihydroxycadalene, 3,11,12-trihydroxycadalene | [1] |

| Penicillium sp. HZ-5 | Endophytic fungus from Hypericum wilsonii | Amorphaenes A-O | [2] |

| Streptomyces sp. | Endophytic actinobacterium from mangrove Bruguiera gymnorrhiza | (+)-11-hydroxy-epicubenol, (+)-12-hydroxy-epicubenol, 5,11-epoxy-10-cadinanol | |

| Xylaria sp. | Endophytic fungus | Isocadinanol A, other sesquiterpenoids | [3] |

| Aspergillus sp. | Fungus | Cadinane-type sesquiterpenoids | |

| Various Basidiomycetes | Fungi | δ-cadinene, α-muurolene, γ-cadinene, T-cadinol | [4] |

Quantitative Data on Cadinane Sesquiterpenoid Production

Obtaining precise quantitative data on the yield of secondary metabolites from microbial fermentations is often challenging and dependent on numerous factors, including the specific strain, culture conditions, and extraction methods. While many studies focus on the structural elucidation of novel compounds, detailed yield information is not always reported.

Table 2: Reported Yields of Cadinane Sesquiterpenoids from Fungal Sources

| Microorganism | Compound(s) | Yield | Fermentation Conditions | Extraction Solvent(s) | Reference(s) |

| Xylaria sp. Z184 | Crude Extract | 7.5 g from 1.5 kg rice medium | Solid-state fermentation on rice for 40 days at 28°C | Methanol, Ethyl acetate |

Note: This table is intended to be populated as more specific yield data becomes available in the scientific literature. Researchers are encouraged to optimize culture and extraction conditions to maximize yields for their specific strains of interest.

Experimental Protocols

This section provides detailed methodologies for the isolation and purification of cadinane sesquiterpenoids from fungal and microbial sources, based on established protocols from the scientific literature.

Protocol 1: General Procedure for Fungal Fermentation and Extraction

This protocol provides a general framework for the cultivation of filamentous fungi and the subsequent extraction of their secondary metabolites.

-

Fungal Cultivation:

-

Inoculate the desired fungal strain onto a suitable solid or liquid medium. Common media include Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) for liquid cultures.

-

Incubate the cultures at an appropriate temperature (typically 25-30°C) for a period ranging from several days to a few weeks, depending on the growth rate of the fungus.

-

-

Extraction of Metabolites:

-

For solid cultures, the entire culture (mycelium and agar) is typically macerated and extracted with an organic solvent such as ethyl acetate or methanol.

-

For liquid cultures, the mycelium is separated from the broth by filtration. The mycelium and the culture filtrate can be extracted separately to isolate intracellular and extracellular metabolites, respectively.

-

The extraction is usually performed by soaking the fungal material in the solvent and agitating for a prolonged period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction.

-

-

Concentration and Fractionation:

-

The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude extract is then typically subjected to a preliminary fractionation step, such as liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Protocol 2: Isolation of Cadinane Sesquiterpenoids from Xylaria sp. Z184

This protocol describes a specific method for the isolation of sesquiterpenoids from the endophytic fungus Xylaria sp. Z184.

-

Fermentation:

-

Culture Xylaria sp. Z184 on solid rice medium in Erlenmeyer flasks for 40 days at 28°C.

-

-

Extraction:

-

Extract the fermented rice medium four times with methanol.

-

Evaporate the methanol under reduced pressure.

-

Suspend the resulting residue in water and extract four times with ethyl acetate.

-

Combine the ethyl acetate layers and concentrate under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on Sephadex LH-20 using methanol as the eluent to yield several fractions.

-

Further purify the fractions containing the compounds of interest using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate.

-

Final purification of individual compounds can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Biosynthetic Pathway of Cadinane Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including the cadinanes, originates from the precursor molecule farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (or cyclases), is the key step that determines the basic carbon skeleton of the final product.

The formation of the cadinane skeleton proceeds through a series of carbocationic intermediates. The initial cyclization of FPP can lead to different cationic intermediates, which then undergo further rearrangements, hydride shifts, and deprotonation or quenching by water to yield the diverse array of cadinane structures.

Caption: Biosynthetic pathway of cadinane sesquiterpenoids.

Experimental Workflow for Isolation and Characterization

The process of discovering and characterizing novel cadinane sesquiterpenoids from microbial sources follows a systematic workflow, from initial screening to final structure elucidation.

Caption: Experimental workflow for cadinane discovery.

Conclusion

Fungi and microbes represent a vast and promising reservoir for the discovery of novel cadinane sesquiterpenoids with significant therapeutic potential. The systematic approach outlined in this guide, combining targeted screening, optimized fermentation and extraction, and robust analytical techniques, will be instrumental for researchers in unlocking the full potential of these microbial natural products. The provided experimental protocols and workflow diagrams serve as a practical foundation for scientists and drug development professionals to streamline their research efforts in this exciting and rapidly evolving field. Further exploration of the biosynthetic pathways and the enzymes involved will not only enhance our understanding of the chemical diversity of these compounds but also open avenues for their biotechnological production through metabolic engineering.

References

Methodological & Application

Application Notes and Protocols for the Extraction of alpha-Cadinol from Plant Material

Introduction

alpha-Cadinol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of a variety of plants.[1][2] As a bioactive compound, it has garnered significant interest within the research and drug development sectors for its potential therapeutic properties, including antifungal and hepatoprotective activities.[3][4] This document provides detailed protocols for the extraction of this compound from plant materials using various established methods. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Overview of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The primary methods for extracting essential oils, which are rich in sesquiterpenoids like this compound, include hydrodistillation, steam distillation, solvent extraction, and supercritical fluid (CO2) extraction. Newer techniques such as microwave-assisted hydrodistillation (MAHD) and ultrasound-assisted extraction (UAE) offer advantages in terms of efficiency and reduced extraction times.

Quantitative Data Summary

The yield of this compound is highly dependent on the plant source and the extraction method employed. The following table summarizes quantitative data from various studies.

| Plant Species | Extraction Method | Essential Oil Yield (% w/w of dry material) | α-Cadinol Content in Oil (%) | Estimated α-Cadinol Yield (mg/g of dry material) | Reference |

| Tanacetum sonbolii | Hydrodistillation | ~0.17 | 35.3 | ~0.60 | [4] |

| Neolitsea parvigemma | Hydrodistillation | 1.08 ± 0.05 | 10.2 | ~1.10 | [1][3] |

| Salvia aratocensis | Steam Distillation | 0.07 | 44.0 (τ-Cadinol) | ~0.31 | [4] |

| Salvia aratocensis | Microwave-Assisted Hydrodistillation (MAHD) | 0.08 | 48.0 (τ-Cadinol) | ~0.38 | [4] |

| Cleome khorassanica | Hydrodistillation | Not Reported | 1.14 | Not Calculable | [1] |

| Cleome khorassanica | Microwave-Assisted Hydrodistillation (MAHD) | Not Reported | 16.63 | Not Calculable | [1] |

Note: The estimated α-Cadinol yield is calculated as (Essential Oil Yield / 100) * (% α-Cadinol in Oil / 100) * 1000. This is an estimation and can vary based on the density of the essential oil.

Experimental Protocols

Hydrodistillation

Hydrodistillation is a traditional method for extracting essential oils where the plant material is boiled in water.

Materials:

-

Dried and powdered plant material

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round bottom flask

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

-

Separatory funnel

Protocol:

-

Place a known quantity (e.g., 100 g) of the dried and powdered plant material into a round bottom flask.

-

Add distilled water to the flask, ensuring the plant material is completely submerged (e.g., a 1:10 solid-to-liquid ratio).

-

Set up the Clevenger-type apparatus with the flask on a heating mantle.

-

Connect the condenser and ensure a continuous flow of cold water.

-

Heat the mixture to boiling and maintain a gentle reflux for a specified duration (e.g., 3-4 hours).

-

The steam and volatile components will co-distill, condense, and collect in the collection arm of the Clevenger apparatus.

-

Once the extraction is complete, allow the apparatus to cool.

-

Carefully collect the essential oil layer from the collection arm using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a sealed vial at 4°C in the dark.

Steam Distillation

In steam distillation, steam is passed through the plant material to volatilize the essential oils.

Materials:

-

Fresh or dried plant material

-

Steam generator

-

Distillation flask

-

Condenser

-

Receiving vessel

-

Separatory funnel

-

Anhydrous sodium sulfate

Protocol:

-

Pack the plant material (e.g., 200 g) into the distillation flask.

-

Connect the steam generator to the distillation flask, ensuring the steam inlet is below the level of the plant material.

-

Connect the outlet of the distillation flask to the condenser.

-

Begin passing steam through the plant material. The steam will rupture the oil glands and carry the volatile essential oils.

-

The mixture of steam and essential oil vapor will pass into the condenser.

-

Collect the condensate (hydrosol and essential oil) in the receiving vessel.

-

Continue the distillation for a predetermined time (e.g., 2-3 hours).

-

Separate the essential oil from the hydrosol using a separatory funnel.

-

Dry the essential oil with anhydrous sodium sulfate.

-

Store the oil in a sealed, airtight container in a cool, dark place.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the essential oils from the plant material.

Materials:

-

Dried and ground plant material

-

Organic solvent (e.g., hexane, ethanol, or a mixture of hexane and ethyl acetate)

-

Erlenmeyer flask or beaker

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Rotary evaporator

-

Anhydrous sodium sulfate

Protocol:

-

Weigh a specific amount of dried and ground plant material (e.g., 50 g).

-

Submerge the plant material in a suitable solvent (e.g., 500 mL of 95% ethanol) in an Erlenmeyer flask.

-

Agitate the mixture using a shaker or magnetic stirrer for a set period (e.g., 24 hours) at room temperature.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Wash the residue with a small amount of fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

-

The resulting oleoresin contains the essential oil. For further purification, the oleoresin can be subjected to steam distillation or column chromatography.

-

Dry the final essential oil fraction over anhydrous sodium sulfate.

Supercritical Fluid Extraction (SFE) with CO₂

SFE uses carbon dioxide in its supercritical state as a solvent, which is highly effective for extracting thermally sensitive compounds.

Materials:

-

Ground and dried plant material

-

Supercritical fluid extractor

-

High-pressure CO₂ source

-

Co-solvent (e.g., ethanol), if necessary

-

Collection vessel

Protocol:

-

Load the ground plant material (e.g., 100 g) into the extraction vessel of the SFE system.

-

Pressurize the system with CO₂ to the desired pressure (e.g., 100-350 bar).

-

Heat the extraction vessel to the target temperature (e.g., 40-60°C) to bring the CO₂ to its supercritical state.

-

If a co-solvent is used to increase the polarity of the supercritical fluid, it is introduced into the CO₂ stream at a specific concentration (e.g., 5-10% ethanol).

-

The supercritical CO₂ (with or without co-solvent) is passed through the plant material, dissolving the this compound and other essential oil components.

-

The extract-laden supercritical fluid then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

The gaseous CO₂ is recycled, and the collected extract is removed from the separator.

-

The extraction is run for a specified duration (e.g., 1-2 hours).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the components of essential oils.

Materials:

-

Extracted essential oil sample

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

-

Helium carrier gas

-

This compound standard for calibration

Protocol:

-

Prepare a dilute solution of the essential oil in a suitable solvent (e.g., hexane or ethanol).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

-

Set the GC oven temperature program to separate the components of the essential oil. A typical program might be: initial temperature of 60°C, ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

-

The separated components will enter the mass spectrometer, where they are ionized and fragmented.

-

Identify this compound by comparing its mass spectrum and retention time to that of a pure standard.

-

Quantify the amount of this compound by creating a calibration curve with known concentrations of the this compound standard and integrating the peak area of this compound in the sample chromatogram.

Visualizations

Caption: General experimental workflow for the extraction and quantification of this compound.

Caption: Simplified biosynthesis pathway leading to this compound.

References

- 1. Composition and antifungal activities of the leaf essential oil of Neolitsea parvigemma from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vaseljena.ues.rs.ba:8443 [vaseljena.ues.rs.ba:8443]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of alpha-Cadinol in Essential Oil Samples by GC-MS

Abstract

This application note details a robust and validated method for the quantification of alpha-Cadinol, a significant sesquiterpenoid alcohol, in various essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a bioactive compound found in numerous essential oils, contributing to their aromatic profile and potential therapeutic properties, including antifungal and hepatoprotective activities.[1] Accurate quantification of this analyte is crucial for the quality control of essential oils, standardization of herbal products, and for research and development in the pharmaceutical and fragrance industries. The described protocol outlines sample preparation, GC-MS parameters, and a thorough method validation procedure, including linearity, precision, accuracy, and limits of detection and quantification.

Introduction

Essential oils are complex mixtures of volatile and semi-volatile compounds, primarily terpenes and their oxygenated derivatives.[2] this compound (CAS No: 481-34-5, Molecular Formula: C₁₅H₂₆O) is a naturally occurring sesquiterpenoid alcohol found in a variety of plant species.[1] Its presence and concentration can vary significantly depending on the plant source, geographical origin, and extraction method. Therefore, a reliable quantitative method is essential for ensuring the quality and consistency of essential oil-based products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within these complex matrices.[3] This application note provides a detailed protocol for the quantification of this compound using an external standard calibration method.

Experimental

Materials and Reagents

-

This compound analytical standard: (Purity ≥98%)

-

Hexane: (HPLC grade or equivalent)

-

Essential oil samples: (e.g., Ginger, Yarrow, Conifer leaf oils)

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa

Instrumentation

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an autosampler is required. The following configuration is recommended:

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity column.[4]

-

Injector: Split/splitless inlet

-

Carrier Gas: Helium (99.999% purity)

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) analyzer

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL. A typical calibration series may include 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 µg/mL.

Sample Preparation

-

Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add hexane to the mark and mix thoroughly. This results in a 10,000 µg/mL solution.

-

Further dilute the sample solution with hexane to bring the expected concentration of this compound within the range of the calibration curve. The dilution factor will depend on the essential oil being analyzed.

GC-MS Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument in use:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas Flow | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min. |